3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide
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Overview
Description
3,3-Diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide is a complex organic compound characterized by its unique structure, which includes a diphenyl group, a tetrazolyl group, and a propanamide moiety
Mechanism of Action
Target of Action
It is known that tetrazole derivatives play a very important role in medicinal and pharmaceutical applications . They have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Tetrazoles are known to easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with a few active metals and produce new compounds which can be explosive to shocks .
Biochemical Pathways
It is known that tetrazole derivatives can stabilize the negative charge by delocalization and show corresponding carboxylic acid pka values . This suggests that they may interact with various biochemical pathways in the body.
Pharmacokinetics
It is known that tetrazoles are soluble in water and acetonitrile , which suggests that they may have good bioavailability.
Result of Action
Given the broad range of biological activities exhibited by tetrazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Action Environment
It is known that tetrazoles decompose and emit toxic nitrogen fumes when heated . They also burst vigorously when exposed to shock, fire, and heat on friction . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as temperature and physical stress.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of phenylhydrazine with formamide under acidic conditions to form the tetrazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a pharmaceutical agent. Its structure suggests possible activity in areas such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Comparison with Similar Compounds
3,3-Diphenyl-N-((1H-tetrazol-5-yl)methyl)propanamide: Similar structure but lacks the phenyl group on the tetrazole.
N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide: Similar tetrazole and amide groups but different substituents on the benzene ring.
Uniqueness: 3,3-Diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide is unique due to its combination of diphenyl and tetrazolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3,3-diphenyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c29-23(24-17-22-25-26-27-28(22)20-14-8-3-9-15-20)16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWKRVLKMPNNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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